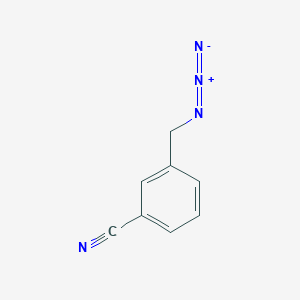

3-(Azidomethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

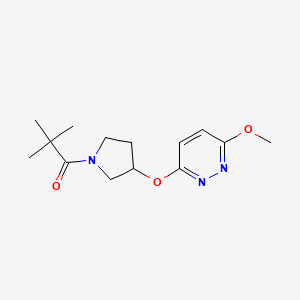

Übersicht

Beschreibung

3-(Azidomethyl)benzonitrile is a chemical compound . It’s a derivative of benzonitrile, which is a colorless chemical compound with a sweet almond odor .

Molecular Structure Analysis

Three conformational polymorphs of 3-(Azidomethyl)benzonitrile have been reported . All three structures maintain similar carboxylic acid dimers and π-stacking . Crystal structure analysis and computational evaluations highlight the azidomethyl group as a source of conformational polymorphism .Chemical Reactions Analysis

The chemical reactions involving 3-(Azidomethyl)benzonitrile are complex. For instance, it has been used in DNA sequencing by synthesis (SBS) using 3′-O-azidomethyl nucleotide reversible terminators . It has also been used in the synthesis of benzamidine derivatives .Wissenschaftliche Forschungsanwendungen

- Background : Researchers have synthesized novel benzamidine derivatives containing 1,2,3-triazole moieties, including 3-(Azidomethyl)benzonitrile .

- In Vitro and In Vivo Activity : While the synthesized benzamidines exhibited weak antifungal activities in vitro against certain fungi, some compounds demonstrated excellent efficacy in vivo. For instance, compound 9b showed 79% efficacy against Colletotrichum lagenarium at a concentration of 200 μg/mL, and compound 16d even outperformed the commercial fungicide carbendazim .

- Role in Organic Synthesis : Azides play a crucial role in synthesizing various heterocycles. For instance, organic azides contribute to the formation of five-membered rings with one heteroatom (e.g., pyrroles) and heterocycles with two heteroatoms (e.g., pyrazoles, isoxazoles, thiazoles, etc.) .

- Dehydrogenative Annulation : Researchers have explored the effects of various substituents on benzonitrile. Aryl nitriles containing methyl and methoxy groups undergo smoother dehydrogenative annulation reactions compared to those containing nitro groups .

- Amidine Derivatives : Amidine derivatives, including 3-(Azidomethyl)benzonitrile, exhibit diverse bioactivities such as antitumor, trypanocidal, anti-HIV, and fungicidal properties .

- Linking with Heterocycles : Linking the arylamidino group with heterocycle moieties (such as 1,2,3-triazoles) enhances bioactivity .

- 1,2,3-Triazoles : Compounds containing 1,2,3-triazoles have been reported for their antifungal, antibacterial, anti-HIV, insecticidal, and antiviral activities .

- Agricultural Antifungal Activities : Aromatic diamidines, especially those with heterocyclic moieties, have shown excellent antifungal activities in agriculture .

Antifungal Activity

Heterocycle Synthesis

Metal-Catalyzed Reactions

Bioactivity Exploration

Pharmaceutical and Agrochemical Applications

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(azidomethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-7-2-1-3-8(4-7)6-11-12-10/h1-4H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGZFMFIYPOEQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Pyrrolidinedicarboxylic acid, 4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)-](/img/structure/B2785807.png)

![1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2785808.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-isopentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2785819.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2785821.png)

![5-bromo-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2785822.png)

![N,N-diethyl-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide](/img/structure/B2785824.png)